1-Benzyl-4-ethenyl-azetidin-2-one
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Overview
Description
1-Benzyl-4-ethenyl-azetidin-2-one is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring system is known for its ring strain, which imparts unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-azetidin-2-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation can yield azetidines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethenyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the benzylic and ethenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Benzyl-4-ethenyl-azetidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethenyl-azetidin-2-one involves its interaction with molecular targets and pathways. In medicinal applications, the compound can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Comparison with Similar Compounds
Azetidin-2-one: A simpler β-lactam compound with similar reactivity.
1,3,4-Oxadiazol-2-yl Azetidin-2-one: Known for its antimicrobial and anticancer properties.
Thiadiazol-2-yl Azetidin-2-one: Exhibits immunostimulating and antioxidant activities.
Uniqueness: 1-Benzyl-4-ethenyl-azetidin-2-one is unique due to its benzyl and ethenyl substituents, which enhance its reactivity and potential applications. These substituents provide additional sites for chemical modification, making the compound versatile for various synthetic and industrial purposes.
Properties
CAS No. |
39919-84-1 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-benzyl-4-ethenylazetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-2-11-8-12(14)13(11)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
UMOITRUALHFMBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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